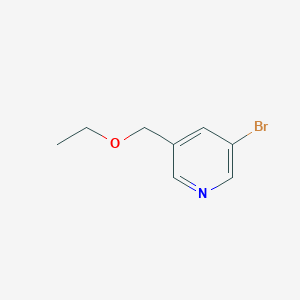

3-Bromo-5-(ethoxymethyl)pyridine

Vue d'ensemble

Description

3-Bromo-5-(ethoxymethyl)pyridine is a brominated pyridine derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromo and ethoxymethyl groups on the pyridine ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, 5-(bromomethyl)-1-pyrrolinium bromides have been shown to undergo rearrangement with alkoxides to afford dialkoxypiperidines, which can be further converted into alkoxy piperidines and tetrahydropyridines . Similarly, 3-bromo-5-(2,5-difluorophenyl)pyridine has been synthesized via carbon-carbon coupling reactions, demonstrating the utility of brominated pyridines in constructing complex organic molecules . Another approach involved converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, which was then further reacted with ammonia and acetylated to yield 3-acetylamino-5-ethoxypyridine .

Molecular Structure Analysis

The molecular structure of brominated pyridines has been studied using various spectroscopic techniques and computational methods. For example, X-ray diffraction (XRD) and density functional theory (DFT) have been used to characterize the structure of novel pyridine derivatives, with good agreement between experimental and theoretical data . These studies provide insight into the electronic structure and potential reactivity of such compounds.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions due to the reactivity of the bromine atom. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine illustrates the potential for nucleophilic substitution reactions involving the bromine atom . Additionally, the reactivity of bromine in brominated pyridines has been explored, with bromination reactions occurring preferentially at specific positions on the pyridine ring depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. For example, the introduction of ethoxymethyl groups can affect the boiling point, solubility, and stability of the compound. The presence of bromine can also impact the compound's reactivity, as seen in the synthesis of various derivatives . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have been computed for related compounds, indicating potential bioactivity and nonlinear optical properties .

Applications De Recherche Scientifique

Bromination in Pyridine Derivatives

The study by Kolder and Hertog (2010) on the tautomerism of hydroxypyridines highlights the bromination process in pyridine derivatives, where bromine enters the 3-position in various ethoxy derivatives of dihydroxypyridine. This research provides insights into the structural behavior and reaction pathways of compounds similar to "3-Bromo-5-(ethoxymethyl)pyridine" in synthetic chemistry applications (Kolder & Hertog, 2010).

Synthesis of Acyclic Pyridine C-Nucleosides

Hemel et al. (1994) discussed the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, showcasing the versatility of brominated pyridine derivatives in nucleoside synthesis. This work demonstrates the potential of such compounds in the development of novel nucleoside analogs with potential biological applications (Hemel et al., 1994).

Liquid Crystalline Compounds Synthesis

The research by Chia, Shen, and Lin (2001) introduces a novel synthesis approach for pyridine-containing liquid crystalline compounds, utilizing a regioselective reaction involving 3-substituted N-ethoxycarbonylpyridinium chloride. This highlights the role of brominated pyridine derivatives in the development of materials with unique physical properties (Chia, Shen, & Lin, 2001).

Spectroscopic and Optical Studies

The study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine provides spectroscopic and optical characterization, demonstrating the significance of brominated pyridine derivatives in material science and molecular spectroscopy. This research may offer a foundation for further studies on similar compounds like "3-Bromo-5-(ethoxymethyl)pyridine" (Vural & Kara, 2017).

Antitumor Activity and Stereochemistry

Zhou et al. (2015) explored the antitumor activity and stereochemistry of brominated pyridine sulfonamides, providing a perspective on the therapeutic potential of such compounds. This research underscores the medicinal chemistry applications of brominated pyridine derivatives (Zhou et al., 2015).

Quantum Mechanical and Biological Activity Investigations

Ahmad et al. (2017) conducted density functional theory (DFT) studies and biological activity evaluations on novel pyridine derivatives, highlighting the potential of brominated pyridine compounds in drug discovery and theoretical chemistry (Ahmad et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVSZPZCBIDGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(ethoxymethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)